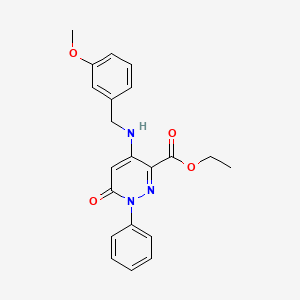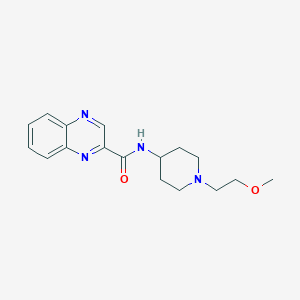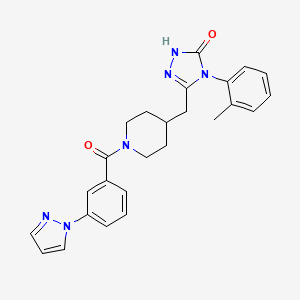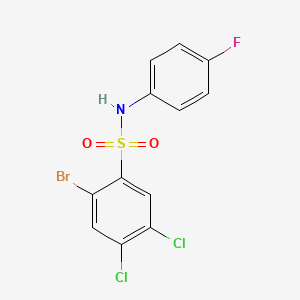
1-((4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(3-phenylpropyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((4-Methyl-2-(thiophen-2-yl)thiazol-5-yl)methyl)-3-(3-phenylpropyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. The compound is a member of the thiazolylurea family and is commonly referred to as MTU. MTU has been found to exhibit a wide range of biological activities, including antitumor, antibacterial, antifungal, and antiviral properties. In
科学的研究の応用
Non-racemic Atropisomeric (Thio)ureas as Anion Receptors
Non-racemic atropisomeric 1-(2-(4-methyl-2-thioxothiazol-3(2H)-yl)phenyl)-3-(hetero)aryl-(thio)ureas exhibit enantioselective anion receptor activity for amino-acid derivatives, showing modest enantioselectivities. These compounds' binding constants with N-protected amino acid salts were determined, revealing unexpected findings that association constants were smaller with thiourea than with corresponding urea, attributed to differences in their conformation and intramolecular hydrogen bonding patterns, suggesting implications in bifunctional organocatalysis (Roussel et al., 2006).
Synthesis of Urea Derivatives under Microwave Irradiation
A method was developed for synthesizing 1-(substituted)-3-(5-(substituted)-1,3,4-thiadiazol-2-yl) ureas from heterocyclic amino compounds and phenyl-5-(pyridine-3-yl)-1,3,4-thiadiazol-2-ylcarbamate under solvent conditions using microwave irradiation. This efficient synthesis approach under microwave irradiation offers a more time-effective method compared to conventional heating (Li & Chen, 2008).
Urea Derivatives in Plant Biology
Urea derivatives like N-phenyl-N'-(2-chloro-4-pyridyl)urea (CPPU) and N-phenyl-N'-(1,2,3-thiadiazol-5-yl)urea (TDZ) exhibit cytokinin-like activity, influencing cell division and differentiation in plant morphogenesis studies. Recent research has identified new urea cytokinins and other urea derivatives that specifically enhance adventitious root formation, contributing significantly to understanding plant biology and improving agricultural practices (Ricci & Bertoletti, 2009).
Anion Tuning in Hydrogel Formation
1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels in acidic conditions, with the gel's morphology and rheology dependent on the anion identity. This study demonstrates the potential of tuning physical properties of gels through anionic variation, showcasing the utility of urea derivatives in material science for developing responsive, tunable hydrogel systems (Lloyd & Steed, 2011).
Flexible Ureas as Acetylcholinesterase Inhibitors
Flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas were synthesized and evaluated for their antiacetylcholinesterase activity, aiming to optimize the spacer length for effective enzyme inhibition. This research highlights the therapeutic potential of urea derivatives in developing treatments for diseases like Alzheimer's by inhibiting acetylcholinesterase to increase acetylcholine levels in the brain (Vidaluc et al., 1995).
特性
IUPAC Name |
1-[(4-methyl-2-thiophen-2-yl-1,3-thiazol-5-yl)methyl]-3-(3-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3OS2/c1-14-17(25-18(22-14)16-10-6-12-24-16)13-21-19(23)20-11-5-9-15-7-3-2-4-8-15/h2-4,6-8,10,12H,5,9,11,13H2,1H3,(H2,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXZZZSRJDQLKJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC=CS2)CNC(=O)NCCCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-Chlorophenyl {[4-(methylsulfonyl)-2-nitrophenyl]sulfinyl}acetate](/img/structure/B2871671.png)



![2-{[4-(2,5-Dioxoazolidinyl)phenyl]carbonylamino}benzamide](/img/structure/B2871678.png)

![5-(4-chlorobenzyl)-2-(2-fluorobenzyl)-2,3-dihydrobenzo[f][1,2,5]thiadiazepin-4(5H)-one 1,1-dioxide](/img/structure/B2871683.png)
![(1,1-dioxido-4-(p-tolyl)-4H-benzo[b][1,4]thiazin-2-yl)(pyrrolidin-1-yl)methanone](/img/structure/B2871686.png)

![N-(2-(5-cyclopropyl-3-(pyrazin-2-yl)-1H-pyrazol-1-yl)ethyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2871690.png)
![2-[3-(4-chlorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-(2,5-dimethoxyphenyl)acetamide](/img/structure/B2871691.png)
![Methyl 6-(2-(benzylthio)acetyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2871692.png)
![[2-(3-Aminopropyl)-3-methylpiperidin-1-yl]-(4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)methanone;hydrochloride](/img/structure/B2871693.png)